1-t-Butylimidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-butylimidazole derivatives, including those related to 1-t-Butylimidazole, often involves the quaternization reaction of 1-butylimidazole with different alkyl- or alkoxy-substituted aryl halides. This process can be efficiently carried out using microwave solvent-free approaches, yielding high purity products without the need for further purification (Ranjan, Kitawat, & Singh, 2014). Additionally, ionic liquids derived from 1-butylimidazole have been synthesized, showcasing the versatility of this compound in forming various chemical structures (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).
Molecular Structure Analysis
Structural characterization studies of imidazolone derivatives, closely related to 1-t-Butylimidazole, reveal insights into the bond lengths and molecular geometry of these compounds. For example, 2-imidazolones exhibit C-O bond lengths that suggest intermediate characteristics between single and double bonds, influenced by zwitterionic structures (Rong, Al-Harbi, Kriegel, & Parkin, 2013).
Chemical Reactions and Properties
1-Butylimidazole derivatives participate in various chemical reactions, including the synthesis of tetrazoles and xanthenes, highlighting their reactivity and potential as intermediates in organic synthesis. The synthesis of tetrazoles using 1-butylimidazole-based ionic liquids demonstrates the compound’s role in facilitating chemical reactions (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).
Physical Properties Analysis
The physical properties of ionic liquids containing 1-butylimidazole units, such as phase-transition temperatures, densities, and conductivities, are well-documented. These properties are essential for understanding the behavior of these compounds in various applications, including their solvatochromic polarities and viscosities (Jin, O’Hare, Dong, Arzhantsev, Baker, Wishart, Benesi, & Maroncelli, 2008).
Chemical Properties Analysis
The chemical properties of 1-t-Butylimidazole derivatives, such as reactivity, stability, and interaction with other molecules, play a crucial role in their applications. For instance, the hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate, a related compound, underscores the importance of understanding the stability and reactivity of these ionic liquids (Swatloski, Holbrey, & Rogers, 2003).
Scientific Research Applications
Application 1: Antibacterial, Antifungal, and Anticancer Activities
- Specific Scientific Field : Biomedical Research
- Summary of the Application : 1-Butylimidazole-derived ionic liquids have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities . These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines .
- Methods of Application or Experimental Procedures : The 1-butylimidazole-based ionic liquids were synthesized by the quaternisation reaction of 1-butylimidazole with different alkyl- and alkoxy-substituted aryl halides using a microwave solvent-free approach . This method yielded approximately 82–95% of the desired compounds . The structures of the synthesized compounds were confirmed by FTIR, 1 H NMR, 13 C NMR, and LCMS (Q-TOF) .
- Results or Outcomes : The synthesized ionic liquids were screened against Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacterial strains . Compounds showed good activities against both S. aureus and B. subtilis strains, while some exhibited good activities against P. aeruginosa strains . The ionic liquids also showed better antifungal activities against the C. albicans strain . In addition, the compounds were tested for their in vitro anticancer activities against the MCF-7 and MDA-MB-435 cell lines . Some compounds demonstrated 50–60% activity against the MDA-MB-435 cell line with GI 50 values of 67.2, 52.5, and 57.9 μM, respectively .
Application 2: Synthesis of Imidazole Derivatives
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Imidazole and its derivatives, including 1-t-Butylimidazole, have found applications in synthetic chemistry . They play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application or Experimental Procedures : There are several approaches for the synthesis of substituted imidazoles, including condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
- Results or Outcomes : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .
Application 3: Anthelmintic Agents
- Specific Scientific Field : Pharmacology
- Summary of the Application : 1-Butylimidazole-derived ionic liquids have been evaluated as potential anthelmintic agents .
- Methods of Application or Experimental Procedures : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
Application 4: Thermal Stability Studies
- Specific Scientific Field : Physical Chemistry
- Summary of the Application : 1-Butylimidazole-derived ionic liquids, including 1-butyl-3-methyl-imidazole bis(trifluoromethylsulfonyl)imine ([BMIM][Tf2N]), 1-butyl-3-methyl-imidazole acetate ([BMIM][Ac]), and 1-butyl-3-methyl-imidazole tetrafluoroborate ([BMIM][BF4]), have been studied for their thermal stability .
- Methods of Application or Experimental Procedures : The thermal stability of these ionic liquids was studied using thermogravimetric analysis . Dynamic thermogravimetric analyses under nitrogen atmosphere were performed using a thermal gravimetric analyzer .
- Results or Outcomes : The order of short-term thermal stability of the three ionic liquids is [BMIM][Ac] < [BMIM][BF4] < [BMIM][Tf2N] . The apparent activation energies calculated by two different kinetic methods of the three ILs also have some slight differences .
Application 5: Synthesis of Azoles
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 1-Butylimidazole has been used in the synthesis of azoles . Azoles represent a broad, very interesting, and perspective class of five-membered heterocyclic aromatic compounds .
- Methods of Application or Experimental Procedures : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
Future Directions
While specific future directions for 1-t-Butylimidazole were not found, it’s worth noting that the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
properties
IUPAC Name |
1-tert-butylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKPABOPFXDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196588 | |
Record name | 1-t-Butylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-t-Butylimidazole | |
CAS RN |
45676-04-8 | |
Record name | 1-t-Butylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-t-Butylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-Butyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.